(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is a complex organic compound known for its significant biological activities. It belongs to the indolizine family, which is characterized by nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment as a derivative of camptothecin, a well-known anticancer agent.
The compound is cataloged under various chemical databases, including PubChem and ChemicalBook, where it is listed with its unique identifiers and properties. Its CAS number is 39026-92-1, which facilitates its identification in chemical literature and commercial suppliers.
This compound can be classified as:
The synthesis of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline typically involves several key steps:
The synthesis may involve:
The molecular structure of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline can be represented by its chemical formula with a molecular weight of 378.38 g/mol.
Key structural features include:
(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline undergoes various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline involves several biochemical interactions:
Key physical properties include:
Relevant chemical properties include:
(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline has several scientific applications:
(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (commonly termed 9-methoxycamptothecin or 10-methoxycamptothecin) is a modified monoterpene indole alkaloid (MIA) primarily isolated from Camptotheca acuminata (Nyssaceae), a deciduous tree endemic to southern China [4] [7]. This species remains the most documented source, with the compound concentrated in bark, seeds, and young leaves at concentrations up to 0.056% dry weight [7] [10]. Phylogenetic profiling reveals a discontinuous distribution across angiosperms. While absent in well-studied MIA producers like Catharanthus roseus (Apocynaceae), the compound occurs in unrelated taxa, including Nothapodytes foetida (Icacinaceae) and Ophiorrhiza spp. (Rubiaceae) [3] [7] [9]. In N. foetida, it localizes predominantly to root tissues, where its concentration exceeds that of camptothecin in some accessions [7]. This scattered occurrence suggests convergent evolution of biosynthetic capabilities, possibly driven by ecological pressures. Notably, Ervatamia heyneana (Apocynaceae) represents the sole confirmed source within the indole alkaloid-rich Apocynaceae family, indicating horizontal biosynthetic transfer or independent pathway emergence [7].
Table 1: Natural Sources and Tissue Localization of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Plant Species | Family | Primary Tissues | Relative Concentration | Reference |
---|---|---|---|---|
Camptotheca acuminata | Nyssaceae | Bark, Seeds, Young Leaves | High (≤0.056% DW) | [4] [7] [10] |
Nothapodytes foetida | Icacinaceae | Roots, Immature Seeds | Moderate to High | [7] [9] |
Ophiorrhiza rugosa | Rubiaceae | Multiple Shoot Cultures | Low | [7] |
Ervatamia heyneana | Apocynaceae | Roots | Trace | [7] |
Genomic analyses of C. acuminata reveal an independent whole-genome duplication event that expanded gene families associated with alkaloid biosynthesis, potentially facilitating the evolution of its unique MIA profile, including 9-methoxycamptothecin [8]. Metabolite profiling confirms its co-occurrence with camptothecin and 10-hydroxycamptothecin in C. acuminata seeds, while leaves typically lack hydroxy derivatives, indicating tissue-specific regulation of late-stage modifications [10].
The biosynthesis of 9-methoxycamptothecin in C. acuminata diverges significantly from canonical MIA pathways. Rather than utilizing the ubiquitous intermediate strictosidine, C. acuminata employs an alternative seco-iridoid pathway yielding strictosidinic acid as the central MIA precursor [3] [8]. This pathway initiates with the condensation of tryptamine and secologanic acid (rather than secologanin), catalyzed by a Pictet-Spenglerase. The reaction produces strictosidinic acid, which exists as (R) and (S) diastereomers at the glucosylated C21 position [3].
Key enzymatic distinctions from other MIA producers include:
Table 2: Key Enzymatic Steps in 9-Methoxycamptothecin Biosynthesis
Biosynthetic Stage | Enzyme | Function | *Unique Feature in *C. acuminata |
---|---|---|---|
Seco-iridoid formation | Geraniol 8-oxidase (G8O) | Converts geraniol → 8-hydroxygeraniol | Shared with other MIAs |
Iridoid synthase (ISY) | Converts 8-oxogeranial → iridodial | Shared | |
Loganic acid processing | Secologanic acid synthase (SLAS) | Converts loganic acid → secologanic acid | Replaces LAMT/SLS system; unique to CPT producers |
Alkaloid backbone assembly | Pictet-Spenglerase | Condenses tryptamine + secologanic acid → strictosidinic acid diastereomers | Forms acidic intermediate, not strictosidine |
Post-deglucosylation steps | Unknown oxidoreductases | Converts deoxypumiloside → camptothecin/9-methoxycamptothecin | Position-specific methoxylation at C9/C10 |
Post-strictosidinic acid steps involve epoxidation, hydroxylation, and rearrangement to form pumiloside and deoxypumiloside, identified as direct precursors to camptothecin [3]. The final closure to the quinoline core precedes methoxylation, positioning 9-methoxycamptothecin as a terminal branch metabolite.
The C10 methoxy group (numbered as C9 in some systems) of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is a critical determinant of bioactivity, introduced late in biosynthesis. This modification occurs via position-specific O-methylation of the camptothecin scaffold, catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases [7] [9]. Compellingly, 9-methoxycamptothecin demonstrates higher in vitro cytotoxicity than its 10-hydroxy counterpart against multiple cancer cell lines (e.g., IC₅₀ values of 0.24–6.57 µM) [7] [9], underscoring the metabolic significance of this modification.
Methoxylation exhibits tissue-specific regulation:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0